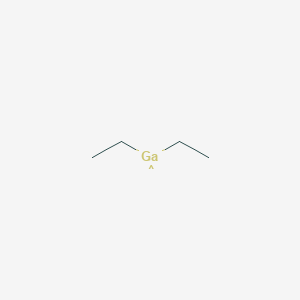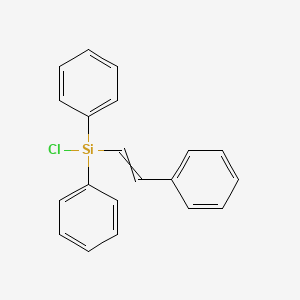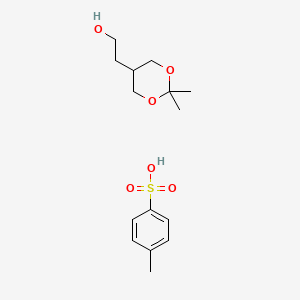
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is a chemical compound that combines the structural features of a dioxane ring and a benzenesulfonic acid group. The dioxane ring provides stability and rigidity, while the benzenesulfonic acid group imparts solubility and reactivity. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with an appropriate alcohol under acidic conditions. The reaction is catalyzed by toluenesulfonic acid, which facilitates the formation of the dioxane ring and the subsequent attachment of the ethanol group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of molecular sieves or orthoesters can help remove water from the reaction mixture, thereby driving the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzenesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol involves its ability to form stable intermediates and protect functional groups during chemical reactions. The dioxane ring provides steric hindrance, preventing unwanted side reactions, while the benzenesulfonic acid group enhances solubility and reactivity. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and multiple C-C bond formations.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the preparation of various dioxolane derivatives.
1,3-Dioxane-5,5-dimethanol: Utilized in the synthesis of complex organic molecules.
Uniqueness
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is unique due to its combination of a dioxane ring and a benzenesulfonic acid group, which provides both stability and reactivity. This dual functionality makes it a versatile reagent in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
127218-58-0 |
|---|---|
Molekularformel |
C15H24O6S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H16O3.C7H8O3S/c1-8(2)10-5-7(3-4-9)6-11-8;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
XSIRWVSUXHHFHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OCC(CO1)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


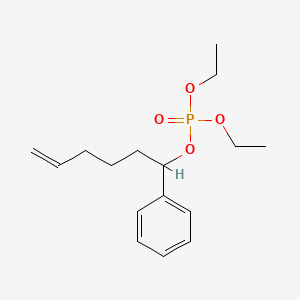
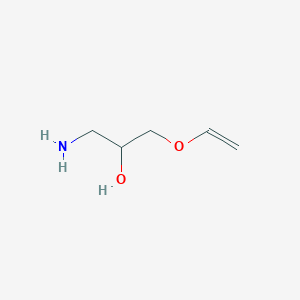

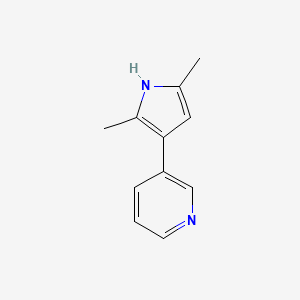
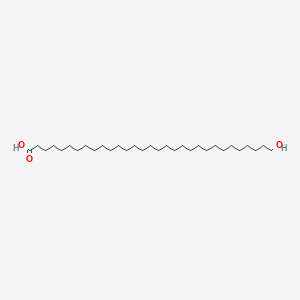
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
